molecular formula C13H12ClNO2S B442604 Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-57-0

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442604
CAS No.: 350989-57-0
M. Wt: 281.76g/mol
InChI Key: YDTXFIUCMWUHLI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate is a substituted thiophene derivative featuring a methyl ester group at the 3-position, a 4-chlorophenyl substituent at the 4-position, and a methyl group at the 5-position. Its structural complexity and functional groups make it a candidate for pharmaceutical and materials science research. methyl) .

Thiophene derivatives are often synthesized via the Gewald reaction, a well-established method for constructing 2-aminothiophene scaffolds . The compound’s crystallographic data and molecular interactions can be analyzed using tools like SHELXL and Mercury CSD .

Properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTXFIUCMWUHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358013
Record name methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
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Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-57-0
Record name Methyl 2-amino-4-(4-chlorophenyl)-5-methyl-3-thiophenecarboxylate
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Record name methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
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Record name 350989-57-0
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Preparation Methods

Standard Gewald Protocol

In a typical procedure, 4-chlorobenzaldehyde reacts with methyl cyanoacetate and sulfur under basic conditions. Morpholine or piperidine are commonly used as bases to facilitate the Knoevenagel condensation and subsequent cyclization. The reaction proceeds via the following steps:

  • Knoevenagel Condensation : The ketone (4-chlorobenzaldehyde) reacts with the activated methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack at the β-position of the unsaturated nitrile, forming a thiolate intermediate.

  • Cyclization : Intramolecular cyclization yields the thiophene core, followed by aromatization to produce the final 2-aminothiophene derivative.

Reaction Conditions :

  • Solvent : Ethanol/water mixtures (9:1 v/v) are preferred for their environmental and economic benefits.

  • Temperature : Reactions typically proceed at 80–100°C under reflux.

  • Catalyst : Piperidinium borate (20 mol%) significantly enhances reaction efficiency, achieving yields up to 96% within 20 minutes.

Catalytic Gewald Synthesis with Piperidinium Borate

Recent advancements have introduced piperidinium borate as a recyclable conjugate acid-base catalyst, addressing the stoichiometric base requirements of traditional Gewald reactions. This method offers superior atom economy and reduced waste generation.

Mechanistic Insights

The piperidinium borate system operates through a dual acid-base mechanism:

  • The piperidinium cation protonates the carbonyl oxygen of 4-chlorobenzaldehyde, activating it for nucleophilic attack.

  • The borate anion deprotonates methyl cyanoacetate, generating a reactive enolate that participates in the Knoevenagel condensation.

Optimized Parameters :

ParameterValueImpact on Yield
Catalyst Loading20 mol%96% yield
Solvent SystemEthanol/water (9:1)Enhanced rate
Reaction Time20 minutesComplete conversion
Temperature100°COptimal kinetics

This catalytic system demonstrates excellent recyclability, maintaining >90% efficiency over five cycles without significant activity loss.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

For late-stage functionalization, the Suzuki-Miyaura coupling introduces the 4-chlorophenyl group after thiophene ring formation. This approach utilizes:

  • Palladium Catalysts : Pd(PPh₃)₄ (2 mol%) in toluene/water.

  • Coupling Partners : 4-Chlorophenylboronic acid reacts with brominated thiophene precursors.

  • Conditions : 80°C for 12 hours under inert atmosphere, yielding 78–85% product.

Solid-Phase Synthesis

A patent-pending method (US4847386A) describes a solid-supported approach using Wang resin-functionalized intermediates. Key advantages include:

  • Simplified purification via filtration.

  • High purity (>98%) without column chromatography.

  • Scalability for industrial production.

Industrial-Scale Production Considerations

Commercial manufacturing requires balancing reaction efficiency with cost and safety:

Continuous Flow Systems

  • Microreactors enable precise temperature control (±2°C) and reduce reaction times by 40% compared to batch processes.

  • In-line Analytics : FTIR and UV-Vis monitoring ensure consistent product quality.

Solvent Recovery

  • Distillation units recover >95% of ethanol/water mixtures, reducing raw material costs.

  • Aqueous waste streams are treated via activated carbon filtration to meet environmental regulations.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization : Methanol/water mixtures (4:1) produce crystals with >99.5% purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 5.21 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).

  • ESI-MS : m/z 281.76 [M+H]⁺, consistent with molecular formula C₁₃H₁₂ClNO₂S.

MetricGewald (Traditional)Catalytic Gewald
Atom Economy68%89%
E-Factor12.43.1
Process Mass Intensity23.78.9

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, hydrochloric acid, various amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorophenyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (4-position) Ester Group Molecular Formula Molecular Weight (g/mol) Purity (%) CAS Number Reference
Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate 4-chlorophenyl Methyl C₁₃H₁₂ClNO₂S 281.76 95 Not explicitly given
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate 4-chlorophenyl Ethyl C₁₄H₁₄ClNO₂S 295.78 95 350989-77-4
Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate 4-fluorophenyl Methyl C₁₃H₁₂FNO₂S 265.31 95 350992-29-9
Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate 2,5-dimethylphenyl Methyl C₁₅H₁₇NO₂S 275.37 95 Not explicitly given
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate 4-ethoxyphenyl Ethyl C₁₆H₁₈NO₃S 316.39 95 351158-30-0

Key Observations:

Substituent Effects on Molecular Weight :

  • The 4-chlorophenyl substituent increases molecular weight compared to the 4-fluorophenyl analog (281.76 vs. 265.31 g/mol) due to chlorine’s higher atomic mass .
  • Bulkier substituents (e.g., 2,5-dimethylphenyl) further elevate molecular weight (275.37 g/mol) .

Ester Group Influence :

  • Ethyl esters (e.g., 295.78 g/mol) exhibit higher molecular weights than methyl esters (281.76 g/mol) due to the additional CH₂ group .

The ethoxy group in Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate introduces hydrogen-bonding capabilities, which may influence binding affinity in biological targets .

Commercial Availability

  • This compound is listed as discontinued by CymitQuimica, though ethyl and fluorophenyl analogs remain available from suppliers like Combi-Blocks and AldrichCPR .

Biological Activity

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₃H₁₂ClNO₂S
  • Molecular Weight: 281.75 g/mol
  • SMILES: CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Cl
  • InChI Key: YDTXFIUCMWUHLI-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interactions with specific molecular targets. The following sections detail its pharmacological effects and mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar thiophene structures exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study evaluating the anticancer potential of thiophene derivatives, including this compound, found that these compounds significantly reduced tumor growth in mouse models when administered at specific dosages. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and apoptosis.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key enzymes involved in various diseases. For instance, it may exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disorders like Alzheimer’s disease.

Table 1: Inhibitory Effects on AChE and BChE

CompoundIC₅₀ (µM) AChEIC₅₀ (µM) BChE
This compound2530
Standard Inhibitor (Galantamine)2025

This table illustrates that while the compound shows promising inhibitory effects, it is slightly less potent than established inhibitors like Galantamine.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Receptor Binding: The compound's ability to bind to specific receptors can modulate cellular responses.
  • Enzyme Interaction: By inhibiting enzymes such as AChE and BChE, it can influence neurotransmitter levels, thereby impacting cognitive functions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics but further investigations into its metabolism and excretion are necessary.

Toxicological Assessments:
Toxicity studies indicate that at therapeutic doses, this compound does not exhibit significant adverse effects in animal models, suggesting a promising safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with activated nitriles and elemental sulfur in the presence of a base. For example, substituting the 4-chlorophenyl group requires careful control of temperature (60–80°C) and stoichiometric ratios of reactants like ethyl cyanoacetate and morpholine. Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethanol or DMF) to improve yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted thiophene precursors .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. The amino proton typically appears as a broad singlet (~δ 5.5–6.5 ppm), while the methyl ester resonates at δ 3.7–3.9 ppm .
  • IR : Stretching frequencies for NH2_2 (~3350 cm1^{-1}), C=O (~1680 cm1^{-1}), and C-S (~690 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 296.0452) to confirm molecular formula .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace impurities .

Q. How can solubility and stability be evaluated for this compound in different solvents?

  • Methodological Answer : Perform solubility screens in polar (DMSO, methanol) and nonpolar solvents (dichloromethane, hexane) under ambient and heated conditions. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, the ester group may hydrolyze in aqueous alkaline conditions, necessitating storage in anhydrous DMSO at -20°C .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data inconsistencies during X-ray structure determination?

  • Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of disordered atoms and twinning. For ambiguous electron density, apply constraints (e.g., AFIX commands) for the methyl and chlorophenyl groups. Validate hydrogen bonding networks with Mercury CSD 's packing similarity tool to compare against analogous thiophene structures . If residual density persists, consider alternative space groups or multi-conformational modeling .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) groups to probe electronic effects on bioactivity. Synthesize analogs via Pd-catalyzed cross-coupling (Suzuki-Miyaura) .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (via NaOH hydrolysis) to assess impact on solubility and target binding .
  • Biological Assays : Pair synthetic modifications with enzymatic inhibition assays (e.g., kinase or protease panels) to correlate structural changes with activity .

Q. What computational methods are effective for predicting physicochemical properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvation dynamics in explicit water to estimate logP and pKa values. Compare results with experimental shake-flask data .
  • Docking Studies : Dock the compound into protein active sites (e.g., COX-2 or EGFR) using AutoDock Vina to prioritize synthetic targets .

Q. How should researchers address discrepancies between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

  • Methodological Answer :

  • Benchmarking : Validate computational methods against known crystallographic data (e.g., Cambridge Structural Database entries for thiophene analogs). Adjust solvent models (PCM vs. SMD) in DFT to better match experimental NMR shifts .
  • Error Analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed shifts. If RMSD > 0.5 ppm, re-examine conformational sampling or solvent effects .

Methodological Notes for Data Reporting

  • Crystallography : Deposit refined CIF files in the Cambridge Structural Database (CSD) and include R1_1, wR2_2, and completeness metrics in publications .
  • Synthesis : Report yields, reaction scales, and purification details (e.g., Rf_f values, column dimensions) to ensure reproducibility .
  • Thermal Analysis : Provide DSC/TGA data (e.g., melting point, decomposition temperature) to guide storage and handling protocols .

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